molecular formula C22H16O B14664410 2,3,3-Triphenylcycloprop-1-ene-1-carbaldehyde CAS No. 51314-28-4

2,3,3-Triphenylcycloprop-1-ene-1-carbaldehyde

Cat. No.: B14664410
CAS No.: 51314-28-4
M. Wt: 296.4 g/mol
InChI Key: PZGZSLVILBPXRL-UHFFFAOYSA-N
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Description

2,3,3-Triphenylcycloprop-1-ene-1-carbaldehyde is a chemical compound known for its unique structure and properties It is characterized by a cyclopropene ring substituted with three phenyl groups and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-Triphenylcycloprop-1-ene-1-carbaldehyde typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of triphenylcyclopropenium bromide with a formylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,3-Triphenylcycloprop-1-ene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Triphenylcycloprop-1-ene-1-carboxylic acid.

    Reduction: 2,3,3-Triphenylcycloprop-1-ene-1-methanol.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

2,3,3-Triphenylcycloprop-1-ene-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,3-Triphenylcycloprop-1-ene-1-carbaldehyde involves its reactivity with various chemical species. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles. The phenyl groups can participate in π-π interactions and other non-covalent interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde
  • 3,5-Dimethylcyclohex-3-ene-1-carbaldehyde
  • 2,6-Dimethylcyclohex-3-ene-1-carbaldehyde

Uniqueness

2,3,3-Triphenylcycloprop-1-ene-1-carbaldehyde is unique due to its cyclopropene ring structure and the presence of three phenyl groups. This combination imparts distinct chemical properties and reactivity compared to other cyclohexene carbaldehydes, making it a valuable compound for specialized applications.

Properties

CAS No.

51314-28-4

Molecular Formula

C22H16O

Molecular Weight

296.4 g/mol

IUPAC Name

2,3,3-triphenylcyclopropene-1-carbaldehyde

InChI

InChI=1S/C22H16O/c23-16-20-21(17-10-4-1-5-11-17)22(20,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H

InChI Key

PZGZSLVILBPXRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C2(C3=CC=CC=C3)C4=CC=CC=C4)C=O

Origin of Product

United States

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